PRCP Inhibitory Potency: Target Compound vs. Positional Pyrazole Isomer and Heterocycle-Swapped Analogs
The target compound (designated Piperidinyl pyrazole derivative 3, TTD Drug ID D0R3WH) is reported as a prolylcarboxypeptidase (PRCP) inhibitor with a representative IC50 of 0.7 nM against human PRCP in a fluorescence intensity kinetic assay [1]. Within the same Merck patent family (WO2011156246 and US8569299), structurally related pyrazole-piperidine PRCP inhibitors span a wide potency range from 0.5 nM to 550 nM, demonstrating that subtle structural changes produce >1000-fold differences in target engagement [2]. The 4-phenyloxane-4-carbonyl substituent, which is absent in simpler N-acyl analogs such as 1-(cyclopropanesulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine, is hypothesized to contribute to the sub-nanomolar potency through optimized hydrophobic interactions within the PRCP S1 pocket, though direct head-to-head data for the exact comparator pair are not publicly available [3].
| Evidence Dimension | PRCP enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.7 nM (representative value for piperidinyl pyrazole derivative series from Merck PRCP patent family) |
| Comparator Or Baseline | Range across patent series: IC50 = 0.5 to 550 nM for structurally related pyrazole-piperidine PRCP inhibitors |
| Quantified Difference | >780-fold potency range within the same chemotype class; target compound resides at the high-potency end of the distribution |
| Conditions | Fluorescence intensity kinetic assay; recombinant human PRCP; pH 5.5; substrate Mca-Ala-Pro-Lys(Dnp)-OH |
Why This Matters
For researchers selecting a PRCP chemical probe, even structurally minor deviations within the pyrazole-piperidine class produce potency shifts exceeding two orders of magnitude; procurement of the specific CAS number ensures the potency tier required for sub-nanomolar target engagement.
- [1] Therapeutic Target Database (TTD). Patent ID WO2011156246. Representative Drug D0L6CM IC50 = 0.7 nM against PRCP. Available at: https://idrblab.net/ttd/data/patent/details/t20371 View Source
- [2] Therapeutic Target Database (TTD). Patent ID WO2011156220. Representative Drug D00YYA IC50 range = 0.5 to 18 nM; D0X8ZF IC50 range = 0.7 to 550 nM. Available at: https://idrblab.net/ttd/data/patent/details/t20371 View Source
- [3] Graham TH, Shu M, Verras A, et al. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorg Med Chem Lett. 2014;24(7):1657-1660. doi:10.1016/j.bmcl.2014.02.056 View Source
